molecular formula C12H8Cl2N2O2S B4897644 N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide

N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide

Cat. No. B4897644
M. Wt: 315.2 g/mol
InChI Key: SHVDHXPPUCCFCT-UHFFFAOYSA-N
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Description

N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide works by inhibiting BTK, a key enzyme involved in the survival and proliferation of cancer cells. BTK is a member of the Tec family of non-receptor tyrosine kinases and plays a critical role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cell malignancies. N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide binds to the active site of BTK and prevents its activation, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide has been shown to have potent anti-tumor activity in preclinical models of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. It has also been shown to enhance the activity of other cancer drugs, leading to improved therapeutic outcomes. N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide has a favorable pharmacokinetic profile and is well-tolerated in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide is its potent anti-tumor activity, which makes it a promising candidate for the treatment of various types of cancer. It has also been shown to enhance the activity of other cancer drugs, leading to improved therapeutic outcomes. However, one of the limitations of N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide is its potential toxicity, which needs to be carefully evaluated in clinical trials.

Future Directions

There are several future directions for the development of N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide as a cancer treatment. One direction is to evaluate its safety and efficacy in clinical trials, particularly in combination with other cancer drugs. Another direction is to investigate its potential use in the treatment of other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide and to identify biomarkers that can predict its response in patients.

Scientific Research Applications

N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells by targeting Bruton's tyrosine kinase (BTK), a key enzyme involved in the survival and proliferation of cancer cells. N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide has also been shown to enhance the activity of other cancer drugs, such as venetoclax and ibrutinib, leading to improved therapeutic outcomes.

properties

IUPAC Name

N-(5-carbamoyl-2,4-dichlorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O2S/c13-7-5-8(14)9(4-6(7)11(15)17)16-12(18)10-2-1-3-19-10/h1-5H,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVDHXPPUCCFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=C(C(=C2)C(=O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-carbamoyl-2,4-dichlorophenyl)thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide
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N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide
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N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide
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N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide
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N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide
Reactant of Route 6
N-[5-(aminocarbonyl)-2,4-dichlorophenyl]-2-thiophenecarboxamide

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